molecular formula C6H3F3O2 B093435 5-(Trifluoromethyl)furan-2-carbaldehyde CAS No. 17515-80-9

5-(Trifluoromethyl)furan-2-carbaldehyde

Cat. No. B093435
CAS RN: 17515-80-9
M. Wt: 164.08 g/mol
InChI Key: KLVCIHFXPHKSPD-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)furan-2-carbaldehyde is a furan derivative that is of significant interest in organic chemistry due to its potential as a building block in various chemical reactions. Furan derivatives are known for their applications in the synthesis of bioactive compounds and materials.

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. For instance, the vinylogous Mukaiyama aldol reaction of 2-(trimethylsilyloxy)furan with aromatic aldehydes mediated by bismuth triflate is an efficient method to produce 5-(hydroxy(aryl)methyl)furan-2(5H)-ones. This reaction is notable for its high yields and good to very good diastereoselectivities, which can be achieved with a low catalyst loading .

Molecular Structure Analysis

The molecular structure of furan derivatives can be complex and is often stabilized by intramolecular interactions. For example, 5-[(9H-Fluoren-9-ylidene)methyl]furan-2-carbonitrile is stabilized by an intramolecular C—H⋯O hydrogen bond, and the fluorene and furan ring systems are nearly coplanar, which could be indicative of the structural tendencies of similar furan compounds .

Chemical Reactions Analysis

Furan-2-carbaldehydes can be used as C1 building blocks in the synthesis of bioactive molecules such as quinazolin-4(3H)-ones. This synthesis can be performed via ligand-free photocatalytic C–C bond cleavage, which is a green chemistry approach that does not require the protection of functional groups like hydroxyl, carboxyl, amide, or secondary amino groups . Additionally, Knoevenagel condensations of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde with compounds containing active methyl or methylene groups have been studied, leading to various products depending on the reactants and conditions used .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(trifluoromethyl)furan-2-carbaldehyde derivatives can be inferred from related compounds. Acid chloride derivatives of furan carboxylic acids, such as 5-(chloromethyl)furan-2-carbonyl chloride, can be produced from precursor aldehydes like 5-(chloromethyl)furfural. These derivatives are valuable intermediates for the production of biofuels and polymers, suggesting that the trifluoromethyl derivative would also have significant chemical utility .

Scientific Research Applications

  • Synthesis and Spectroscopic Characterization

    • Field : Physical Chemistry and Catalysis .
    • Application : This research presents a protocol for the one-step synthesis of the title compound using adapted Vilsmeier conditions .
    • Method : The product was characterized by 1H-, 2H-, 13C-NMR-, as well as IR and Raman spectroscopy .
    • Results : The spectral data are given in detail .
  • Vibrational Characterization and Molecular Electronic Investigations

    • Field : Fluorescence .
    • Application : This research involves the experimental characterization and analysis of 2-acetyl-5-methylfuran, a derivative of furan, using FT-IR, FT-Raman, UV–vis, and 1H NMR spectroscopic techniques conducted in different solvents .
    • Method : The experimentally analyzed spectral results were carefully compared with theoretical values obtained using density functional theory (DFT) calculations at the B3LYP/6–311++G (d, p) method .
    • Results : The correlated experimental and theoretical structural vibrational assignments along with their potential energy distributions (PEDs) and all the spectroscopic spectral investigations of the titled structure were observed to be in good agreements with calculated results .
  • Urease Inhibitory Activities

    • Field : Medicinal Chemistry .
    • Application : A series of furan chalcones were prepared and tested for their urease inhibitory activities .
    • Method : The specific methods of application or experimental procedures are not detailed in the search results .
    • Results : The research found promising urease inhibitory results .
  • Furan Platform Chemicals Beyond Fuels and Plastics

    • Field : Green Chemistry .
    • Application : This research discusses the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural). It also discusses the difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture .
    • Method : The specific methods of application or experimental procedures are not detailed in the search results .
    • Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d

    • Field : Physical Chemistry and Catalysis .
    • Application : This research presents a protocol for the one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions .
    • Method : The product was characterized by 1H-, 2H-, 13C-NMR-, as well as IR and Raman spectroscopy .
    • Results : The spectral data are given in detail .
  • Furan Platform Chemicals Beyond Fuels and Plastics

    • Field : Green Chemistry .
    • Application : This research discusses the manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural). It also discusses the difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture .
    • Method : The specific methods of application or experimental procedures are not detailed in the search results .
    • Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d

    • Field : Physical Chemistry and Catalysis .
    • Application : This research presents a protocol for the one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions .
    • Method : The product was characterized by 1H-, 2H-, 13C-NMR-, as well as IR and Raman spectroscopy .
    • Results : The spectral data are given in detail .

properties

IUPAC Name

5-(trifluoromethyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3O2/c7-6(8,9)5-2-1-4(3-10)11-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVCIHFXPHKSPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428785
Record name 5-(trifluoromethyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)furan-2-carbaldehyde

CAS RN

17515-80-9
Record name 5-(trifluoromethyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)furan-2-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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